(2Z)-2-[(4-methylquinolin-2-yl)hydrazinylidene]pentanedioic acid
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Overview
Description
(2Z)-2-[(4-methylquinolin-2-yl)hydrazinylidene]pentanedioic acid is a complex organic compound that belongs to the class of hydrazones and quinoline derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
The synthesis of (2Z)-2-[(4-methylquinolin-2-yl)hydrazinylidene]pentanedioic acid typically involves the reaction of 4-methylquinoline-2-carbaldehyde with hydrazine derivatives, followed by the condensation with pentanedioic acid. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and the process may be catalyzed by acids or bases to facilitate the formation of the hydrazone linkage . Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
(2Z)-2-[(4-methylquinolin-2-yl)hydrazinylidene]pentanedioic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazone derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the quinoline ring, using reagents like halogens or alkylating agents.
Condensation: It can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other hydrazone derivatives.
Scientific Research Applications
(2Z)-2-[(4-methylquinolin-2-yl)hydrazinylidene]pentanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Medicine: Due to its biological activities, it is explored for therapeutic applications, including the treatment of infections and cancer.
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-methylquinolin-2-yl)hydrazinylidene]pentanedioic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline moiety is known to intercalate with DNA, inhibiting the activity of topoisomerases and leading to cell death. Additionally, the hydrazone linkage can form reactive intermediates that interact with cellular proteins, disrupting their function and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
(2Z)-2-[(4-methylquinolin-2-yl)hydrazinylidene]pentanedioic acid can be compared with other quinoline and hydrazone derivatives:
Quinoline Derivatives: Compounds like chloroquine and quinine share the quinoline core structure but differ in their side chains and biological activities.
Hydrazone Derivatives: Similar compounds include hydrazone-Schiff bases and other hydrazide-based molecules, which exhibit a range of biological activities and synthetic applications.
Properties
Molecular Formula |
C15H15N3O4 |
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Molecular Weight |
301.3 g/mol |
IUPAC Name |
(2Z)-2-[(4-methylquinolin-2-yl)hydrazinylidene]pentanedioic acid |
InChI |
InChI=1S/C15H15N3O4/c1-9-8-13(16-11-5-3-2-4-10(9)11)18-17-12(15(21)22)6-7-14(19)20/h2-5,8H,6-7H2,1H3,(H,16,18)(H,19,20)(H,21,22)/b17-12- |
InChI Key |
UDHWXDSRBZYMPZ-ATVHPVEESA-N |
SMILES |
CC1=CC(=NC2=CC=CC=C12)NN=C(CCC(=O)O)C(=O)O |
Isomeric SMILES |
CC1=CC(=NC2=CC=CC=C12)N/N=C(/CCC(=O)O)\C(=O)O |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)NN=C(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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